molecular formula C9H8ClNO5 B15292585 4,5-Dimethoxy-2-nitrobenzoyl chloride CAS No. 29568-78-3

4,5-Dimethoxy-2-nitrobenzoyl chloride

Cat. No.: B15292585
CAS No.: 29568-78-3
M. Wt: 245.61 g/mol
InChI Key: JIBLFJAGRPFWLM-UHFFFAOYSA-N
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Description

4,5-Dimethoxy-2-nitrobenzoyl chloride is an organic compound with the molecular formula C10H10ClNO6. It is a derivative of benzoyl chloride, featuring two methoxy groups and a nitro group on the benzene ring. This compound is commonly used as a reagent in organic synthesis, particularly in the protection of amines and hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,5-Dimethoxy-2-nitrobenzoyl chloride can be synthesized from 4,5-dimethoxy-2-nitrobenzoic acid. The typical method involves refluxing the acid with thionyl chloride (SOCl2) in the presence of a catalytic amount of dimethylformamide (DMF) at 65°C for 3 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the use of thionyl chloride and dimethylformamide, similar to laboratory synthesis. The reaction is typically carried out under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethoxy-2-nitrobenzoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

Common Reagents and Conditions

    Substitution: Reactions with amines or alcohols typically occur in the presence of a base such as pyridine or triethylamine.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.

Major Products

    Amides and Esters: Formed from substitution reactions with amines and alcohols.

    Amino Derivatives: Formed from the reduction of the nitro group.

Mechanism of Action

The primary mechanism of action for 4,5-dimethoxy-2-nitrobenzoyl chloride involves its role as a protecting group. The compound forms a covalent bond with the target molecule, rendering it inactive. Upon exposure to light, the protecting group is cleaved, releasing the active molecule . This photolysis reaction is influenced by the electronic effects of the substituents on the benzene ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dimethoxy-2-nitrobenzoyl chloride is unique due to its dual methoxy groups, which enhance its solubility and reactivity compared to other benzoyl chlorides. Its photolabile nature makes it particularly valuable in applications requiring precise control over the activation of protected molecules.

Properties

IUPAC Name

4,5-dimethoxy-2-nitrobenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO5/c1-15-7-3-5(9(10)12)6(11(13)14)4-8(7)16-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIBLFJAGRPFWLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)Cl)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30548041
Record name 4,5-Dimethoxy-2-nitrobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30548041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29568-78-3
Record name 4,5-Dimethoxy-2-nitrobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30548041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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